molecular formula C22H20ClN5O3S B3404718 N-(4-chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide CAS No. 1251550-36-3

N-(4-chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide

Cat. No. B3404718
CAS RN: 1251550-36-3
M. Wt: 469.9
InChI Key: ZWQARSIJFOZXSQ-UHFFFAOYSA-N
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Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor. It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, one study mentions a compound with similar structure showing moderate inhibitory effect compared to Tacrine . Another study discusses the synthesis of derivatives evaluated for their antiviral activity against tobacco mosaic virus .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. A study mentions a novel compound obtained in good yield via a three-step protocol. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary depending on the conditions and reactants used. One study mentions a non-substituted derivative showing moderate inhibitory effect compared to Tacrine .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-hiv and antibacterial activities . Another compound with a similar structure has been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .

Mode of Action

Compounds with similar structures have been found to inhibit acetylcholinesterase, which increases acetylcholine levels . This suggests that the compound might interact with its targets by inhibiting their enzymatic activity, but more research is needed to confirm this.

Biochemical Pathways

Inhibition of acetylcholinesterase, as seen in similar compounds, would affect the cholinergic transmission pathway . This could lead to increased acetylcholine levels, affecting various downstream effects such as muscle contraction and heart rate.

Pharmacokinetics

Similar compounds have been found to exhibit good binding energy and docking scores with their targets , suggesting that they might have good bioavailability. More research is needed to confirm the ADME properties of this specific compound.

Result of Action

Similar compounds have been found to exhibit anti-hiv and antibacterial activities , suggesting that this compound might also have similar effects. Inhibition of acetylcholinesterase would also lead to increased acetylcholine levels, affecting various cellular processes such as muscle contraction and heart rate .

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound, exploring its potential uses in the treatment of other conditions, and optimizing its synthesis. One study suggests that structural modifications were done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-13-4-7-18(14(2)10-13)32-21-20-26-28(22(30)27(20)9-8-24-21)12-19(29)25-16-11-15(23)5-6-17(16)31-3/h4-11H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQARSIJFOZXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide
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N-(4-chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide
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N-(4-chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide
Reactant of Route 4
N-(4-chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide
Reactant of Route 5
N-(4-chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide
Reactant of Route 6
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N-(4-chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide

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